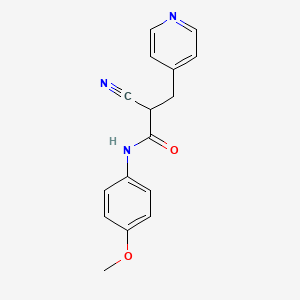

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide

Descripción

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide is an acrylamide derivative characterized by a cyano group, a pyridin-4-yl moiety, and a 4-methoxyphenyl substituent on the amide nitrogen. The compound belongs to a broader class of acrylamides, where substituent variations influence electronic, steric, and solubility properties, making them candidates for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-21-15-4-2-14(3-5-15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-9,13H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJOQBOPPPIEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 4-methoxybenzylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyanoacetylation using cyanoacetic acid or its derivatives. The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The methoxyphenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound’s core structure shares similarities with several derivatives, differing primarily in substituent groups. Key analogs include:

Table 1: Structural Comparison of Analogs

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound enhances polarity and solubility compared to non-polar substituents like methyl (). In contrast, sulfonyl groups in 3al () introduce strong electron-withdrawing effects, altering reactivity.

- Pyridine Position : Substitution at the pyridin-4-yl position (vs. pyridin-3-yl in sc-494411, ) may influence π-π stacking interactions in biological targets or material matrices.

Physicochemical Properties

NMR and mass spectrometry data from analogs provide insights into electronic environments:

Table 2: 1H NMR Data Comparison

| Compound | –CH3 (δ) | –CH2–CN (δ) | –OCH3 (δ) | Aromatic Protons (δ) | –NH (δ) | Source |

|---|---|---|---|---|---|---|

| 3e () | 1.45 | 3.30 | 3.80 | 6.9–7.24 | 8.34 | |

| 3f () | 1.45 | 3.30 | 3.80 | 6.9–7.24 | 8.34 | |

| 3al () | - | - | 3.81 | 7.07–7.75 | 10.07 |

Corrosion Inhibition :

- ACR-2 (4-methoxyphenyl derivative) and ACR-3 (phenyl derivative) exhibit 84.5% and 86.1% inhibition efficiency, respectively, in nitric acid (). The methoxy group marginally reduces efficiency compared to phenyl, likely due to steric hindrance or altered adsorption kinetics.

- Adsorption follows the Langmuir isotherm, suggesting monolayer formation on metal surfaces ().

Actividad Biológica

2-Cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide includes a cyano group, a methoxyphenyl group, and a pyridine moiety. These structural features contribute to its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves:

- Electrophilic Interactions : The cyano group acts as an electrophile, facilitating interactions with nucleophiles in biological systems.

- Hydrogen Bonding : The methoxyphenyl and pyridine groups can engage in hydrogen bonding and π-π interactions, modulating enzyme activity or receptor binding.

- Biochemical Pathways : It can influence various biochemical pathways, potentially altering gene expression and protein function.

Antimicrobial Properties

Research indicates that 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth, suggesting its potential use as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro. The specific pathways affected include apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors influencing these properties include:

- Solubility : Its solubility profile affects bioavailability.

- Stability : Chemical stability under physiological conditions is essential for therapeutic efficacy.

- Environmental Factors : pH and temperature can influence the compound's stability and activity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL. |

| Study 2 | Anticancer Activity | Showed a reduction in cell viability of cancer cell lines by 60% at 50 µM concentration. |

| Study 3 | Mechanism Exploration | Identified modulation of apoptosis-related proteins in treated cells. |

Applications in Medicine

Due to its diverse biological activities, 2-cyano-N-(4-methoxyphenyl)-3-pyridin-4-ylpropanamide holds potential therapeutic applications including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.